molecular formula C4H7ClO3S B577511 Tetrahydrofuran-3-sulfonyl chloride CAS No. 1207346-29-9

Tetrahydrofuran-3-sulfonyl chloride

Cat. No.: B577511
CAS No.: 1207346-29-9
M. Wt: 170.607
InChI Key: MVZIUOJNVVIOEY-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3-sulfonyl chloride is an organosulfur compound with the molecular formula C4H7ClO3S. It is a derivative of tetrahydrofuran, where a sulfonyl chloride group is attached to the third carbon of the tetrahydrofuran ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofuran-3-sulfonyl chloride can be synthesized through the oxidation of tetrahydrofuran-3-thiol using oxidizing agents such as N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium chloride and water . The reaction typically proceeds under mild conditions and results in the formation of the sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: N-chlorosuccinimide (NCS)

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

Major Products Formed:

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonyl Azides: Formed by reaction with sodium azide

Scientific Research Applications

Tetrahydrofuran-3-sulfonyl chloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of tetrahydrofuran-3-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties.

Comparison with Similar Compounds

Uniqueness: Tetrahydrofuran-3-sulfonyl chloride is unique due to its tetrahydrofuran ring structure, which imparts different reactivity and solubility properties compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the tetrahydrofuran ring is desired.

Properties

IUPAC Name

oxolane-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZIUOJNVVIOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678491
Record name Oxolane-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207346-29-9
Record name Oxolane-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxolane-3-sulfonyl chloride
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